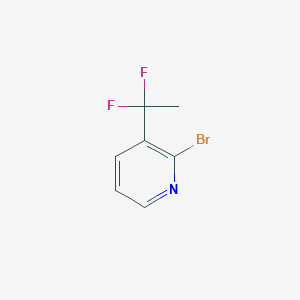
Fmoc-HomoArg(Me,pbf)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-HomoArg(Me,pbf)-OH is a derivative of arginine, an amino acid that plays a crucial role in various biological processes. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) group allows for the protection of the amino group during synthesis, while the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (pbf) group protects the guanidino group of arginine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-HomoArg(Me,pbf)-OH typically involves the following steps:
Protection of the Guanidino Group: The guanidino group of arginine is protected using the pbf group. This is achieved by reacting arginine with 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl chloride in the presence of a base.
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is done by reacting the pbf-protected arginine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base.
Methylation: The methylation of the homoarginine derivative is carried out using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-HomoArg(Me,pbf)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the pbf group can be removed using trifluoroacetic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Methylation: The methylation of the guanidino group can be achieved using methyl iodide.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for pbf removal.
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt).
Methylation: Methyl iodide.
Major Products Formed
Deprotected Homoarginine: After removal of the Fmoc and pbf groups.
Peptide Chains: When used in peptide synthesis, the compound forms part of the growing peptide chain.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-HomoArg(Me,pbf)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of arginine derivatives into peptide chains, which can be used to study protein-protein interactions and enzyme-substrate interactions.
Biology
In biological research, this compound is used to synthesize peptides that can act as inhibitors or substrates for various enzymes. It is also used in the study of cell signaling pathways and protein function.
Medicine
In medicinal chemistry, this compound is used to develop peptide-based drugs. These drugs can target specific proteins or enzymes, offering potential treatments for various diseases, including cancer and infectious diseases.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the development of diagnostic tools and assays.
Wirkmechanismus
The mechanism of action of Fmoc-HomoArg(Me,pbf)-OH involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the pbf group protects the guanidino group. Once incorporated into the peptide chain, the protecting groups are removed, allowing the arginine derivative to interact with its target proteins or enzymes. The methylation of the guanidino group can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Arg(pbf)-OH: Similar to Fmoc-HomoArg(Me,pbf)-OH but without the methylation.
Fmoc-HomoArg(pbf)-OH: Similar but lacks the methyl group on the guanidino group.
Fmoc-Arg(Me,pbf)-OH: Similar but with a shorter carbon chain.
Uniqueness
This compound is unique due to the presence of both the Fmoc and pbf protecting groups, as well as the methylation of the guanidino group. This combination of features allows for greater versatility in peptide synthesis and enhances the compound’s binding affinity and specificity in biological applications.
Eigenschaften
Molekularformel |
C36H44N4O7S |
|---|---|
Molekulargewicht |
676.8 g/mol |
IUPAC-Name |
(2S)-6-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)40(6)34(37)38-18-12-11-17-30(33(41)42)39-35(43)46-20-29-26-15-9-7-13-24(26)25-14-8-10-16-27(25)29/h7-10,13-16,29-30H,11-12,17-20H2,1-6H3,(H2,37,38)(H,39,43)(H,41,42)/t30-/m0/s1 |
InChI-Schlüssel |
VNGKBRQOVBZBGA-PMERELPUSA-N |
Isomerische SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


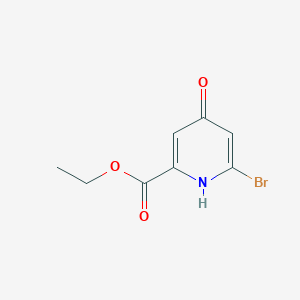
![N-[(2,6-dichlorophenyl)methyl]hydroxylamine](/img/structure/B13656957.png)
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B13656961.png)

![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13656977.png)
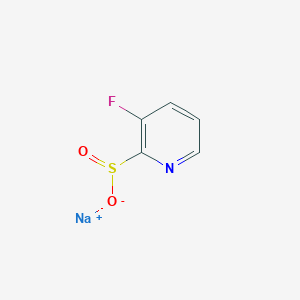


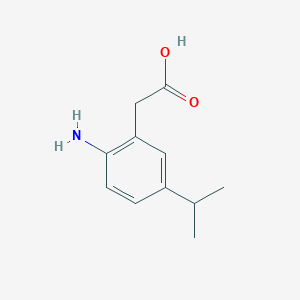
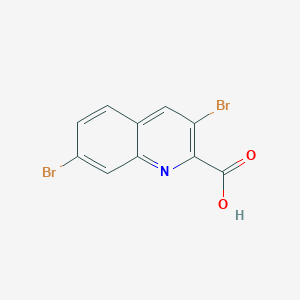
![7-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B13657022.png)
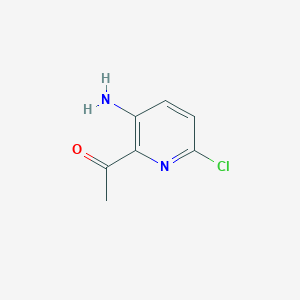
![4-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B13657032.png)
